5-Methyl-3-nitrothiophene-2-carbonitrile is an organic compound with significant relevance in chemical research and applications. It is classified under the category of thiophene derivatives, which are known for their diverse biological and chemical properties. The compound is characterized by its unique molecular structure, which includes a thiophene ring, a nitro group, and a carbonitrile functional group.
The compound is cataloged under various databases with its corresponding Chemical Abstracts Service number (CAS Number: 75735-44-3). Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The classification of 5-Methyl-3-nitrothiophene-2-carbonitrile falls within the realm of heterocyclic compounds, specifically thiophenes, which are cyclic compounds containing sulfur atoms.
The synthesis of 5-Methyl-3-nitrothiophene-2-carbonitrile can be achieved through several methods. A common approach involves the reaction of 2-amino-5-methylthiophene with a suitable nitrating agent to introduce the nitro group. This process typically requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 5-Methyl-3-nitrothiophene-2-carbonitrile features a five-membered thiophene ring with a methyl group at the 5-position and a nitro group at the 3-position. The carbonitrile functional group is located at the 2-position.
Cc1cc(C#N)c(Nc2ccccc2[N+](=O)[O-])s1InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H35-Methyl-3-nitrothiophene-2-carbonitrile participates in various chemical reactions typical of thiophene derivatives:
These reactions are facilitated by catalysts or specific reaction conditions that promote desired pathways.
The mechanism of action for 5-Methyl-3-nitrothiophene-2-carbonitrile primarily involves its interactions at the molecular level during synthesis and subsequent reactions:
These mechanisms highlight how structural features influence reactivity and interaction with other chemical species.
The physical properties of 5-Methyl-3-nitrothiophene-2-carbonitrile include:
Chemical properties include:
Relevant data such as density or boiling point may not be readily available but can be inferred from similar compounds.
5-Methyl-3-nitrothiophene-2-carbonitrile has several scientific applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: